molecular formula C19H20N2O6S B2955964 3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzoic acid CAS No. 307513-29-7

3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzoic acid

Cat. No.: B2955964
CAS No.: 307513-29-7
M. Wt: 404.44
InChI Key: CUKCEPDFHSCUQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzoic acid is a synthetic small molecule featuring a benzoic acid core linked via a sulfonyl group to a piperazine ring substituted with a benzodioxole methyl group.

Properties

IUPAC Name

3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c22-19(23)15-2-1-3-16(11-15)28(24,25)21-8-6-20(7-9-21)12-14-4-5-17-18(10-14)27-13-26-17/h1-5,10-11H,6-9,12-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKCEPDFHSCUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name / ID Core Structure Differences vs. Target Compound Key Properties / Findings Reference
Compound4 (): 3-(4-(Benzodioxol-5-ylmethyl)piperazin-1-yl)-1-(4-chlorobenzyl)pyrrolidine-2,5-dione Replaces sulfonyl benzoic acid with pyrrolidinedione and 4-Cl-benzyl • Higher metabolic oxidation on benzodioxole (hydroxylation observed)
HT-3 (): 4-(Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone Sulfonyl group replaced with benzothiophene sulfone methanone • 45% synthetic yield; antiviral activity via BST2 induction
2-(4-(Benzodioxol-5-ylmethyl)piperazin-1-yl)pyrimidine () Pyrimidine replaces benzoic acid sulfonyl • 86% synthetic yield; crystalline solid with confirmed NMR
Norbo-25/26 (): Exo/endo-N-(3-(Benzodioxol-5-ylmethyl)piperazin-1-yl)propyl)norbornene-2-carboxamide Piperazine linked to norbornene-carboxamide via propyl chain • Serotonin receptor ligands; stereochemistry (exo/endo) impacts binding
3-(Benzodioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane () Bicyclic oxa-aza scaffold replaces piperazine-sulfonyl benzoic acid • 97.5% HPLC purity; rigid structure may improve target selectivity

Physicochemical and Metabolic Comparisons

Table 2: Physicochemical Properties of Selected Compounds

Compound Molecular Weight Solubility Features Metabolic Stability Insights
Target Compound ~435 g/mol* High solubility (carboxylic acid) Sulfonamide likely resists hydrolysis
Compound4 () ~470 g/mol Moderate (pyrrolidinedione, Cl-benzyl) Benzodioxole oxidation observed
HT-3 () ~413 g/mol Low (benzothiophene sulfone) Methanone linkage may reduce clearance
2-(4-(Benzodioxol-5-ylmethyl)piperazin-1-yl)pyrimidine () ~340 g/mol Moderate (pyrimidine) Aromatic heterocycle enhances stability

*Estimated based on structural formula.

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